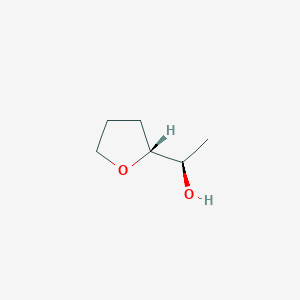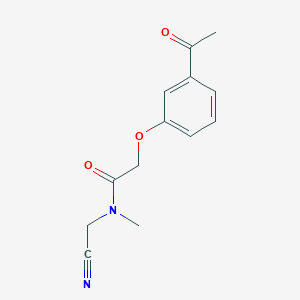
(1R,3S)-3-(3-Amino-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,3S)-3-(3-Amino-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C8H12N4O2 and its molecular weight is 196.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Ruthenium-Catalyzed Synthesis for Triazole-Based Scaffolds
The molecule's relevance in the synthesis of biologically active compounds and peptidomimetics, utilizing ruthenium-catalyzed cycloaddition for triazole scaffolds beyond the Dimroth rearrangement, highlights its importance in medicinal chemistry and drug development. This method has enabled the creation of HSP90 inhibitors, showcasing the molecule's potential in therapeutic applications (Ferrini et al., 2015).
Structural Studies and Crystallography
Intermolecular Interactions in Crystal Structures
Investigations into the crystal structures of similar compounds have provided insights into the role of intermolecular interactions, such as hydrogen bonding, in determining molecular conformation and stability. These studies are crucial for understanding the physicochemical properties of drug molecules and their interactions within biological systems (Tulyabaev et al., 2016).
Catalysis and Chemical Reactions
Chiral Carbene-Borane Adducts as Catalysts
The molecule's framework has been utilized in studying the synthesis and application of chiral carbene-borane adducts, which serve as precursors for borenium catalysts. These catalysts are involved in asymmetric FLP hydrogenations, indicating the compound's utility in facilitating specific chemical transformations, which is valuable in synthetic organic chemistry (Lam et al., 2016).
Biochemical Applications
Binuclear Iron(III) Complexes for Ethylene Production
A study on the synthesis and characterization of a binuclear iron(III) complex, using a ligand similar in structure to the compound , sheds light on its potential application in ethylene production from 1-aminocyclopropane-1-carboxylic acid (ACC), which is a critical process in plant biology. This research may inform biochemical strategies to regulate plant growth and ripening processes (Ghattas et al., 2009).
properties
IUPAC Name |
(1R,3S)-3-(3-amino-1H-1,2,4-triazol-5-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-8(2)3(4(8)6(13)14)5-10-7(9)12-11-5/h3-4H,1-2H3,(H,13,14)(H3,9,10,11,12)/t3-,4+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBODYXYCTGSNIY-DMTCNVIQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)O)C2=NC(=NN2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]([C@H]1C(=O)O)C2=NC(=NN2)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,5-Dichlorothiophene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726409.png)


![1'-(Naphthalen-2-ylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2726413.png)
![3-[(Dimethylamino)methyl]octan-2-one](/img/structure/B2726414.png)

![N-Boc-[1-(prop-2-en-1-yl)cyclobutyl]amine](/img/structure/B2726417.png)
![[(12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetic acid](/img/structure/B2726418.png)

![[3-(Difluoromethoxy)-5-methylthiophen-2-yl]-(1,2,5-dithiazepan-5-yl)methanone](/img/structure/B2726422.png)
![5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2726423.png)


